4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol
Overview
Description
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol It is a derivative of benzene, featuring hydroxyl and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the hydroxylation of a suitable precursor, followed by methoxylation. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes the careful control of temperature, pressure, and the concentration of reactants to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like chloroform, dichloromethane, and ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-Methoxyphenol)
Uniqueness
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-hydroxy-1-methoxyethyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTLCGMGZCXRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625425 | |
Record name | 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577976-26-2 | |
Record name | 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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